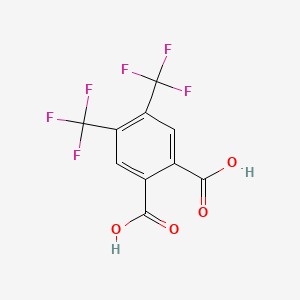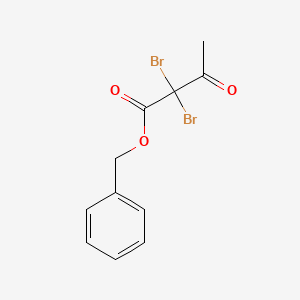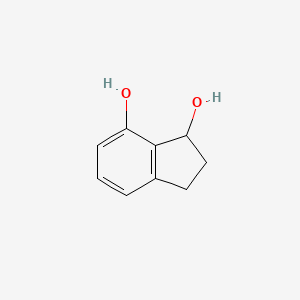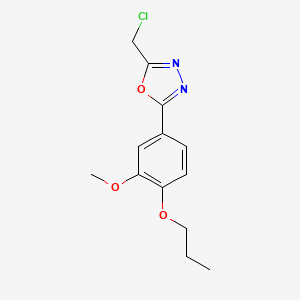
4,5-Bis(trifluoromethyl)phthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(trifluoromethyl)phthalic acid is an organic compound with the molecular formula C10H4F6O4 It is characterized by the presence of two trifluoromethyl groups attached to the phthalic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(trifluoromethyl)phthalic acid typically involves the introduction of trifluoromethyl groups into the phthalic acid structure. One common method involves the reaction of phthalic anhydride with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent, such as toluene, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the trifluoromethylation process .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Bis(trifluoromethyl)phthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield trifluoromethyl-substituted benzoic acids, while reduction can produce trifluoromethyl-substituted benzyl alcohols .
Aplicaciones Científicas De Investigación
4,5-Bis(trifluoromethyl)phthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various fluorinated compounds, which are valuable in materials science and organic synthesis.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for biological studies.
Medicine: Fluorinated compounds, including this compound derivatives, are explored for their potential therapeutic applications due to their enhanced metabolic stability and bioavailability.
Industry: It is used in the production of high-performance polymers and specialty chemicals with improved thermal and chemical resistance
Mecanismo De Acción
The mechanism of action of 4,5-Bis(trifluoromethyl)phthalic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. These properties make it a valuable tool in drug design and development, as well as in the study of enzyme mechanisms and receptor interactions .
Comparación Con Compuestos Similares
- 4-(Trifluoromethyl)phthalic acid
- 3,5-Bis(trifluoromethyl)phenylacetic acid
- 3-Fluorophthalic acid
- 4-(Trifluoromethyl)benzoic acid
Comparison: 4,5-Bis(trifluoromethyl)phthalic acid is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds with only one trifluoromethyl group. This dual substitution also imparts distinct electronic and steric effects, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
78164-32-6 |
|---|---|
Fórmula molecular |
C10H4F6O4 |
Peso molecular |
302.13 g/mol |
Nombre IUPAC |
4,5-bis(trifluoromethyl)phthalic acid |
InChI |
InChI=1S/C10H4F6O4/c11-9(12,13)5-1-3(7(17)18)4(8(19)20)2-6(5)10(14,15)16/h1-2H,(H,17,18)(H,19,20) |
Clave InChI |
BRLPDRSOUVMXEW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1C(F)(F)F)C(F)(F)F)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-chloroacetate](/img/structure/B14145959.png)
![2,2'-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol](/img/structure/B14145965.png)



![4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14146013.png)
![2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146017.png)

![N-Prop-2-yn-1-yl-N-[(prop-2-yn-1-yl)oxy]formamide](/img/structure/B14146026.png)
![Propan-2-yl 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B14146034.png)
![N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B14146038.png)

![Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate](/img/structure/B14146047.png)

